molecular formula C9H8O4 B2628396 4-Acetyl-3-hydroxybenzoic acid CAS No. 102297-62-1

4-Acetyl-3-hydroxybenzoic acid

Cat. No.: B2628396
CAS No.: 102297-62-1
M. Wt: 180.159
InChI Key: MKTAASUBWXZBNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-3-hydroxybenzoic acid is an aromatic carboxylic acid with the molecular formula C9H8O4 It is a derivative of hydroxybenzoic acid, characterized by the presence of an acetyl group at the fourth position and a hydroxyl group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-3-hydroxybenzoic acid typically involves the acetylation of 3-hydroxybenzoic acid. This can be achieved through the reaction of 3-hydroxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the fourth position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-3-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Formation of 4-acetyl-3-ketobenzoic acid or 4-acetyl-3-carboxybenzoic acid.

    Reduction: Formation of 4-(1-hydroxyethyl)-3-hydroxybenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Acetyl-3-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.

    Industry: Utilized in the production of dyes, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

4-Acetyl-3-hydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

    Salicylic Acid: Known for its use in acne treatment and as a precursor for aspirin.

    p-Hydroxybenzoic Acid: Used as a preservative in cosmetics and pharmaceuticals.

    Protocatechuic Acid: Studied for its antioxidant and anti-inflammatory properties.

Uniqueness: this compound is unique due to the presence of both an acetyl and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other hydroxybenzoic acids.

By understanding the properties, synthesis, reactions, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

4-acetyl-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-5(10)7-3-2-6(9(12)13)4-8(7)11/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTAASUBWXZBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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